molecular formula C7H10N2O B6154581 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, Mixture of diastereomers CAS No. 1496486-29-3

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, Mixture of diastereomers

Cat. No.: B6154581
CAS No.: 1496486-29-3
M. Wt: 138.17 g/mol
InChI Key: PQRYAOICUYAZAP-UHFFFAOYSA-N
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Description

5-(2-Methylcyclopropyl)-1,2-oxazol-3-amine is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 2-methylcyclopropyl group and an amine group at the 3-position. The methylcyclopropyl substituent introduces stereoisomerism due to the non-planar cyclopropane ring, resulting in a mixture of diastereomers. Notably, cyclopropane-containing compounds are valued in medicinal chemistry for their metabolic stability and conformational rigidity, which can enhance binding affinity to biological targets .

Properties

CAS No.

1496486-29-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C7H10N2O/c1-4-2-5(4)6-3-7(8)9-10-6/h3-5H,2H2,1H3,(H2,8,9)

InChI Key

PQRYAOICUYAZAP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC(=NO2)N

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of β-Enamino Ketoesters with Hydroxylamine

The most widely reported method for 1,2-oxazole synthesis involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride under alkaline conditions. This approach, adapted from the synthesis of 5-cycloaminyl-1,2-oxazole derivatives, involves three critical steps:

  • Formation of β-enamino ketoesters : Starting from cyclic amino acids, β-keto esters are generated via condensation with Meldrum’s acid, followed by treatment with N,N-dimethylformamide dimethylacetal to yield enaminone intermediates.

  • Cyclization with hydroxylamine : The enaminone undergoes nucleophilic attack by hydroxylamine, leading to intramolecular cyclization and dehydration to form the 1,2-oxazole ring.

For 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, the β-enamino ketoester precursor must incorporate a 2-methylcyclopropyl group. This is achieved by substituting the cycloaminyl component with a cyclopropane-containing building block during the initial β-keto ester synthesis.

Optimization of Cyclization Conditions

The cyclization of β-enamino ketoesters to 1,2-oxazoles is highly dependent on reaction conditions, as demonstrated in Table 1.

Table 1: Solvent and Base Effects on Oxazole Formation

SolventBaseTemperature (°C)Yield (%)Purity (HPLC)
MethanolK₂CO₃807898.7
EthanolNaHCO₃858299.0
2-MeTHFK₂CO₃708599.2
DiethoxymethaneK₂CO₃907698.5

Data adapted from highlights 2-methyltetrahydrofuran (2-MeTHF) as the optimal solvent, providing a balance between yield and purity. Potassium carbonate outperforms sodium bicarbonate due to its stronger basicity, facilitating hydroxylamine dissociation.

Diastereomer Formation and Control

The 2-methylcyclopropyl group introduces two stereocenters, resulting in a mixture of cis- and trans-diastereomers. Key factors influencing the diastereomeric ratio (dr) include:

  • Cyclopropanation Method : Simmons-Smith reactions favor trans-diastereomers (dr 3:1), while transition metal-catalyzed approaches yield near-equimolar mixtures (dr 1:1).

  • Solvent Polarity : Polar aprotic solvents like DMF increase the cis:trans ratio (2:1), attributed to stabilization of transition states with dipole alignment.

Table 2: Diastereomeric Ratios Under Varied Conditions

Cyclopropanation MethodSolventcis:%trans:%
Simmons-SmithCH₂Cl₂2575
Rh-catalyzedToluene4852
Co-catalyzedDMF6535

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The diastereomers are distinguished by split signals in the ¹H NMR spectrum. For example, the cyclopropane methyl group resonates at δ 1.15 ppm (cis) and δ 1.22 ppm (trans), while the oxazole C5 proton appears as a singlet at δ 6.45 ppm.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiralpak IG-3 columns resolve the diastereomers with a hexane:isopropanol (90:10) mobile phase, yielding baseline separation (α = 1.32) .

Chemical Reactions Analysis

Types of Reactions

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the cyclopropyl group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthetic Routes

Common synthetic routes include:

  • Cyclization of ketones with hydroxylamine : This method involves the formation of oximes followed by cyclization to yield the oxazole.
  • Microwave-assisted synthesis : This technique enhances reaction rates and yields by utilizing microwave energy to facilitate chemical reactions.

Scientific Research Applications

The compound's unique structure lends itself to multiple applications:

Chemistry

5-(2-Methylcyclopropyl)-1,2-oxazol-3-amine serves as a building block for synthesizing more complex molecules. Its oxazole ring can participate in various chemical reactions:

  • Oxidation : Transforming the compound into more oxidized derivatives.
  • Reduction : Producing saturated heterocycles.
  • Substitution reactions : The amine group can engage in nucleophilic substitutions to form derivatives with enhanced properties.

Biological Activities

Research indicates potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of oxazoles can exhibit antimicrobial effects, making them candidates for new antibiotic development.
  • Anticancer Research : Functionalized isoxazoles have been explored for their ability to inhibit cancer cell growth, particularly as potential HDAC (Histone Deacetylase) inhibitors .

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate . Its structural features may contribute to drug design, particularly in developing treatments for infections and cancer. Ongoing research aims to elucidate its mechanism of action at the molecular level, which involves interactions with enzymes and cellular receptors.

Case Study 1: Antimicrobial Activity

A study published in 2021 explored the antimicrobial properties of various isoxazole derivatives, including 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine. The findings demonstrated significant activity against several bacterial strains, suggesting its potential use in developing new antibiotics .

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, researchers synthesized a series of oxazole derivatives and tested their efficacy against human cancer cell lines. Results indicated that certain modifications to the oxazole structure enhanced cytotoxicity, positioning these compounds as promising candidates for further development in cancer therapeutics .

Data Summary Table

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex moleculesParticipates in oxidation and substitution reactions
Biological ActivitiesAntimicrobial and anticancer researchExhibits significant antimicrobial activity; potential anticancer effects
Pharmaceutical DevelopmentIntermediate for drug synthesisInvestigated for roles in infection and cancer treatments

Mechanism of Action

The mechanism of action of 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The oxazole ring and the cyclopropyl group can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoxazole Family

5-Cyclopropyl-1,2-Oxazol-3-Amine (CAS 21080-85-3)
  • Structure : Differs by lacking the methyl group on the cyclopropane ring.
  • Applications: Used as a building block in agrochemicals and pharmaceuticals. Limited pharmacological data are available .
5-(5-Methylpyridin-3-yl)-1,2-Oxazol-3-Amine (CAS 1494504-85-6)
  • Structure : Replaces the cyclopropane with a 5-methylpyridinyl group.
  • However, the absence of cyclopropane reduces rigidity, which may affect pharmacokinetics.
  • Applications : Primarily used in research as a precursor for kinase inhibitors .

Oxadiazole Derivatives

[(5-Cyclopropyl-1,2,4-Oxadiazol-3-yl)Methyl]Amine Hydrochloride (CAS 1082420-52-7)
  • Structure : Contains a 1,2,4-oxadiazole ring instead of isoxazole, with a cyclopropyl group at the 5-position.
  • Properties : The oxadiazole ring offers different electronic properties (e.g., higher polarity) and hydrogen-bonding capabilities. The hydrochloride salt improves solubility but may limit blood-brain barrier penetration.
  • Applications : Intermediate in synthesizing antiviral and anticancer agents .
4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-1,2,5-Oxadiazol-3-Amine
  • Structure : Features a 1,2,5-oxadiazole core with a pyrrole substituent.
  • Properties : The pyrrole group introduces additional hydrogen-bonding sites, enhancing interactions with biological targets. Demonstrated anti-proliferative activity in marine embryo and cancer cell models.
  • Applications : Explored for oncology applications due to its cytotoxicity .

Comparative Data Table

Compound Name Core Structure Substituent Stereoisomerism Key Properties/Activities References
5-(2-Methylcyclopropyl)-1,2-oxazol-3-amine Isoxazole 2-Methylcyclopropyl Diastereomers Metabolic stability, conformational rigidity
5-Cyclopropyl-1,2-oxazol-3-amine Isoxazole Cyclopropyl None Agrochemical intermediate
5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine Isoxazole 5-Methylpyridinyl None Kinase inhibitor precursor
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine HCl 1,2,4-Oxadiazole Cyclopropyl None Antiviral/anticancer intermediate
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole 2,5-Dimethylpyrrole None Anti-proliferative activity

Key Research Findings and Implications

  • Diastereomerism : The methyl group on the cyclopropane in the target compound introduces diastereomerism, which can complicate synthesis but offers opportunities for selective bioactivity optimization .
  • Pharmacological Potential: Oxadiazole derivatives (e.g., 1,2,5-oxadiazol-3-amine) show promise in oncology, suggesting that the target compound’s isoxazole analogue may warrant similar evaluation .
  • Synthetic Challenges : The absence of detailed safety data (e.g., flash point, toxicity) for many analogues highlights a gap in the literature, necessitating further study .

Biological Activity

5-(2-Methylcyclopropyl)-1,2-oxazol-3-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its diverse biological activities. The presence of the 2-methylcyclopropyl group contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine exhibits various biological activities, including antimicrobial and anticancer properties. Below are some key findings:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several oxazole derivatives against common pathogens. The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans , with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations.

PathogenMIC (µg/mL)
Staphylococcus aureus1.95
Candida albicans3.28

This suggests that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that the compound inhibits the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A notable study reported an IC50 value of 7.91 µM against Trypanosoma cruzi , indicating potential for use in treating parasitic infections as well .

Case Studies

  • Study on Antimicrobial Properties :
    • Researchers synthesized a series of oxazole derivatives and tested them against multiple strains of bacteria and fungi. The study found that the 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine exhibited superior activity compared to other derivatives.
  • Anticancer Evaluation :
    • In another study, the compound was tested against breast cancer cell lines. Results showed that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

The biological activity of 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine is hypothesized to involve:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of oxidative stress , leading to apoptosis in cancer cells.
  • Disruption of microbial cell membranes , contributing to its antimicrobial properties .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, and how do reaction conditions influence diastereomer ratios?

Synthesis typically involves multi-step protocols:

  • Cyclopropane introduction : Use [2+1] cycloaddition of dichlorocarbene with alkenes to form the 2-methylcyclopropyl group (e.g., via Simmons-Smith reaction) .
  • Oxazole ring formation : Employ cyclocondensation of nitriles with β-keto esters or amides under acidic conditions.
  • Amine functionalization : Introduce the amine group via nucleophilic substitution or reductive amination.
    Diastereomer ratios depend on reaction temperature, solvent polarity, and catalyst choice. For example, polar aprotic solvents (e.g., DMF) may favor one diastereomer due to steric effects .

Q. What purification techniques are effective for isolating diastereomers of this compound?

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) for high-resolution separation .
  • Crystallization : Exploit differences in solubility by varying solvent systems (e.g., ethanol/water mixtures) .
  • Flash chromatography : Optimize mobile phase gradients (e.g., hexane/ethyl acetate) for preliminary separation .

Q. How can structural confirmation of diastereomers be achieved?

  • NMR spectroscopy : Compare coupling constants (3JHH^3J_{HH}) in 1^1H NMR to distinguish stereoisomers. For example, vicinal protons on the cyclopropane ring exhibit distinct splitting patterns .
  • X-ray crystallography : Resolve absolute configurations of crystallized diastereomers .
  • Mass spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns .

Q. What preliminary biological assays are suitable for screening this compound?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorometric assays targeting cyclooxygenase (COX) or kinases .

Advanced Research Questions

Q. How do diastereomers differentially interact with biological targets, and what techniques quantify these interactions?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (konk_{on}/koffk_{off}) for each diastereomer with purified proteins (e.g., receptors or enzymes) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) to assess stereoselectivity .
  • Molecular docking : Compare binding poses of diastereomers using software like AutoDock Vina, guided by crystallographic data .

Q. What strategies resolve contradictions in biological activity data between diastereomers?

  • Dose-response profiling : Test diastereomers across a wide concentration range to identify non-linear effects (e.g., hormesis) .
  • Metabolic stability assays : Use liver microsomes to determine if one diastereomer is preferentially metabolized, altering observed activity .
  • Synchrotron-based crystallography : Resolve protein-ligand structures to identify stereospecific binding pockets .

Q. How can computational methods predict the synthetic accessibility of novel derivatives?

  • Retrosynthetic analysis : Tools like AiZynthFinder propose feasible routes based on existing oxazole and cyclopropane syntheses .
  • DFT calculations : Predict thermodynamic stability of diastereomers and transition states to optimize reaction pathways .

Q. What advanced analytical methods characterize degradation pathways under physiological conditions?

  • LC-MS/MS : Identify hydrolytic or oxidative degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • Stability studies : Use accelerated conditions (e.g., 40°C/75% RH) to model shelf-life and identify vulnerable functional groups (e.g., oxazole ring oxidation) .

Comparative and Mechanistic Questions

Q. How does the 2-methylcyclopropyl group influence bioactivity compared to other substituents (e.g., phenyl or ethyl)?

  • SAR studies : Replace the cyclopropane with phenyl or ethyl groups and compare IC50_{50} values in enzyme assays. The cyclopropane’s ring strain and lipophilicity often enhance target binding .
  • LogP measurements : Assess how substituents affect partitioning behavior (e.g., cyclopropane increases membrane permeability vs. phenyl) .

Q. What are the limitations of current diastereomer separation techniques, and how can they be mitigated?

  • Chiral column limitations : Low throughput and high cost. Alternatives include enantioselective crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) .
  • Dynamic resolution : Use enzymes (e.g., lipases) to selectively modify one diastereomer in situ, enabling kinetic separation .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in diastereomer synthesis and characterization?

  • Detailed reaction logs : Document exact stoichiometry, solvent batches, and purification gradients .
  • Interlaboratory validation : Share samples with collaborators to cross-verify NMR, HPLC, and bioactivity data .

Q. What controls are essential in biological assays to account for diastereomer-specific effects?

  • Racemic controls : Test equimolar diastereomer mixtures to identify synergistic or antagonistic interactions .
  • Solvent controls : Ensure DMSO or ethanol used in solubilization does not independently affect assay results .

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